3-(Azetidin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline. Azetidine is a four-membered nitrogen-containing ring, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with azetidine derivatives under basic conditions. The reaction is facilitated by the presence of a base such as triethylamine and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its biological activity .
Scientific Research Applications
3-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound’s derivatives are used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Azetidin-2-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, the compound can induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline-azetidinone hybrids: These compounds combine the structural features of quinoline and azetidinone and exhibit significant antiproliferative activity against cancer cell lines.
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds are analogues of combretastatin A-4 and show potent antiproliferative activity in breast cancer cells.
Uniqueness
3-(Azetidin-2-yl)quinoline is unique due to its specific combination of azetidine and quinoline structures, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-9(3-1)7-10(8-14-11)12-5-6-13-12/h1-4,7-8,12-13H,5-6H2 |
InChI Key |
VIPCHZBEHNELMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.